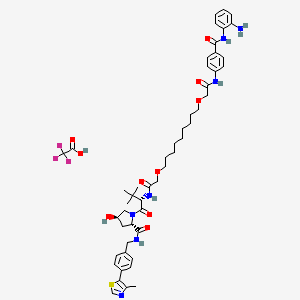

Jps016 (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

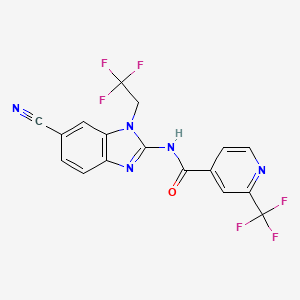

Jps016 (trifluoroacetic acid) is a benzamide-based Von Hippel-Lindau E3-ligase proteolysis targeting chimera (PROTAC). It is specifically designed to degrade class I histone deacetylase, particularly histone deacetylase 1 and histone deacetylase 2. This compound is associated with a substantial increase in differentially expressed genes and augmented apoptosis in HCT116 cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Jps016 (trifluoroacetic acid) involves the conjugation of a benzamide moiety with a Von Hippel-Lindau E3-ligase ligand. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and the application of ultrasonic techniques to enhance solubility. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry .

Industrial Production Methods

Industrial production of Jps016 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is stored at -20°C, protected from light, and under nitrogen to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Jps016 (trifluoroacetic acid) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of Jps016 (trifluoroacetic acid) that retain the core benzamide structure but with different functional groups attached. These derivatives are often used in further research and development .

Applications De Recherche Scientifique

Jps016 (trifluoroacetic acid) has a wide range of scientific research applications, including:

Chemistry: Used as a tool for studying the degradation of histone deacetylase enzymes.

Biology: Employed in cell biology research to investigate gene expression and apoptosis.

Medicine: Potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of new pharmaceuticals and chemical compounds

Mécanisme D'action

Jps016 (trifluoroacetic acid) exerts its effects by targeting and degrading class I histone deacetylase enzymes, particularly histone deacetylase 1 and histone deacetylase 2. The compound binds to the Von Hippel-Lindau E3-ligase, which then tags the histone deacetylase enzymes for degradation by the proteasome. This process leads to an increase in differentially expressed genes and enhanced apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vorinostat: A pan-histone deacetylase inhibitor with inhibitory activity against multiple histone deacetylase isoforms.

4-Phenylbutyric acid: A histone deacetylase inhibitor and endoplasmic reticulum stress inhibitor.

Valproic acid: An orally active histone deacetylase inhibitor used in epilepsy and bipolar disorder research

Uniqueness

Jps016 (trifluoroacetic acid) is unique in its specific targeting and degradation of class I histone deacetylase enzymes, particularly histone deacetylase 1 and histone deacetylase 2. This specificity makes it a valuable tool for studying gene expression and apoptosis in cancer cells, setting it apart from other histone deacetylase inhibitors .

Propriétés

Formule moléculaire |

C50H64F3N7O10S |

|---|---|

Poids moléculaire |

1012.1 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C48H63N7O8S.C2HF3O2/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49;3-2(4,5)1(6)7/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58);(H,6,7)/t37-,40+,44-;/m1./s1 |

Clé InChI |

BGRMJDPESDCFLV-JRFLAUIYSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)

![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)

![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)